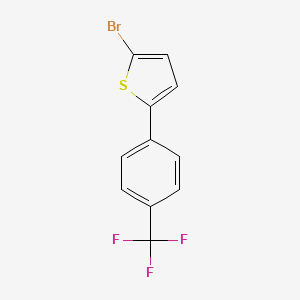

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene

描述

Background and Significance of Thiophene Derivatives

Thiophene derivatives constitute one of the most extensively studied classes of five-membered heterocyclic compounds in modern chemistry, primarily due to their remarkable pharmacological properties and versatile synthetic applications. These sulfur-containing aromatic compounds have established themselves as privileged pharmacophores in drug discovery, serving as essential building blocks for numerous therapeutic agents across diverse medical applications. The thiophene ring system exhibits exceptional structural diversity and pharmacophoric properties, making it an indispensable component in the medicinal chemist's toolkit for developing novel bioactive compounds.

The significance of thiophene derivatives extends far beyond pharmaceutical applications, encompassing important roles in materials science, organic electronics, and industrial chemistry. From a chemistry perspective, thiophene derivatives function as corrosion inhibitors, organic semiconductors, organic light-emitting diodes, and organic field-effect transistors. The electron-rich characteristics and bioisosteric properties of thiophenes enhance their capacity to interact with diverse biological targets while providing excellent opportunities for structural modification and optimization.

Recent pharmaceutical industry analysis reveals the substantial impact of thiophene-containing drugs in clinical medicine. According to comprehensive studies examining United States Food and Drug Administration approved pharmaceuticals from 2013 to 2023, thiophene moiety ranked fourth among sulfur-containing drug categories, with seven drugs receiving approval during this period. This ranking positions thiophene alongside other important sulfur-containing pharmacophores such as thiazoles and sulfones, highlighting its continued relevance in contemporary drug development.

The therapeutic applications of thiophene derivatives span numerous pharmacological categories, demonstrating remarkable versatility in medicinal chemistry applications. These compounds have produced clinically important drugs including suprofen for anti-inflammatory therapy, tiaprofenic acid for inflammation management, cefoxitin for antimicrobial treatment, zileuton for asthma management, olanzapine for antipsychotic therapy, and clopidogrel for antiplatelet therapy. The structural analysis of United States Food and Drug Administration approved thiophene-based drugs reveals that twenty-six drugs bearing the thiophene ring system have received regulatory approval across numerous pharmacological categories.

The synthetic chemistry of thiophene derivatives has evolved significantly from traditional methodologies to sophisticated modern approaches. Conventional synthetic routes historically relied on classical reactions such as the Paal-Knorr synthesis and Gewald reaction, which often required harsh experimental conditions and yielded limited effectiveness with various functional groups. Contemporary synthetic strategies have embraced metal-catalyzed methodologies, metal-free approaches, and multicomponent reactions that offer enhanced efficiency, selectivity, and environmental sustainability.

Chemical Profile of 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene

This compound represents a strategically substituted thiophene derivative bearing both halogen and trifluoromethyl functionalities that significantly influence its chemical behavior and potential applications. The compound possesses the molecular formula C₁₁H₆BrF₃S and exhibits a molecular weight of 307.13 grams per mole. This specific molecular architecture combines the inherent reactivity of the thiophene core with the electronic effects imparted by bromine substitution and trifluoromethyl-phenyl conjugation.

The physical properties of this compound reflect the influence of its halogenated aromatic structure on crystalline behavior and thermal characteristics. The compound exhibits a melting point range of 93 to 97 degrees Celsius, indicating good thermal stability suitable for various synthetic manipulations and potential industrial applications. The predicted boiling point of 286.0 plus or minus 35.0 degrees Celsius suggests moderate volatility characteristics that facilitate purification and handling procedures.

The density characteristics of this thiophene derivative, predicted at 1.584 plus or minus 0.06 grams per cubic centimeter, reflect the substantial molecular weight contribution from both bromine and trifluoromethyl substituents. This relatively high density compared to unsubstituted thiophene derivatives influences solubility patterns and crystallization behavior, factors that prove critical for synthetic applications and purification strategies.

Storage requirements for this compound emphasize the importance of maintaining low temperature conditions, specifically storage at 2 to 8 degrees Celsius. These storage specifications indicate potential sensitivity to elevated temperatures and suggest the need for careful handling to preserve compound integrity during extended storage periods. The compound's classification as a solid at room temperature facilitates handling and measurement procedures in synthetic applications.

The synthetic accessibility of this compound has been demonstrated through various coupling methodologies, particularly palladium-catalyzed cross-coupling reactions. These synthetic approaches utilize commercially available starting materials and established coupling protocols to achieve efficient preparation of the target compound. The presence of the bromine substituent provides an excellent leaving group for subsequent functionalization reactions, while the trifluoromethyl-phenyl group contributes electronic effects that influence reactivity patterns.

Research Objectives and Scope

The primary research objectives for investigating this compound encompass comprehensive characterization of its chemical properties, evaluation of synthetic methodologies for its preparation, and assessment of its potential applications across multiple research domains. These objectives reflect the growing importance of halogenated thiophene derivatives in pharmaceutical chemistry, materials science, and synthetic organic chemistry applications.

The first major research objective focuses on establishing complete chemical characterization protocols for this compound, including detailed spectroscopic analysis, crystallographic studies, and computational modeling investigations. This characterization work aims to provide fundamental understanding of the compound's electronic structure, conformational preferences, and intermolecular interaction patterns that influence its chemical behavior and potential applications.

Synthetic methodology development represents a second critical research objective, targeting the optimization of efficient, scalable, and environmentally sustainable preparation methods for this compound. This research direction encompasses evaluation of various coupling strategies, reaction condition optimization, and development of purification protocols that maximize yield while minimizing environmental impact and production costs.

The scope of reactivity studies constitutes a third major research area, investigating the chemical transformations accessible through the bromine and trifluoromethyl-phenyl substituents present in the molecular structure. These investigations examine cross-coupling reactions, nucleophilic substitution processes, and electrophilic aromatic substitution reactions that enable access to more complex molecular architectures based on the thiophene core structure.

Applications research represents the fourth primary objective, evaluating the potential utility of this compound in pharmaceutical chemistry, materials science, and electronic device applications. This research direction builds upon the established significance of thiophene derivatives in these fields while exploring the unique contributions provided by the specific substitution pattern present in this compound.

The investigative scope encompasses computational studies aimed at predicting and understanding the electronic properties, molecular orbital characteristics, and potential binding interactions relevant to various applications. These theoretical investigations complement experimental characterization work and provide predictive capabilities for designing related compounds with optimized properties for specific applications.

Quality control and analytical method development constitute additional research objectives, establishing reliable protocols for compound identification, purity assessment, and stability evaluation. These methodological developments ensure reproducible research results and facilitate technology transfer from laboratory-scale investigations to potential industrial applications.

属性

IUPAC Name |

2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSGQNWORRZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702992 | |

| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869540-85-2 | |

| Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene serves as a crucial intermediate in the synthesis of more complex organic compounds. The presence of the bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Reactions: Common reactions include:

- Nucleophilic Substitution: The bromo group can be replaced with nucleophiles such as amines or alcohols.

- Cross-Coupling Reactions: It is often utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, enhancing its utility in synthetic methodologies.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with sodium azide to form azide derivatives | 75 |

| Suzuki Coupling | Coupling with phenylboronic acid to form biphenyl derivatives | 60 |

| Heck Reaction | Coupling with alkenes to form substituted alkenes | 50 |

Medicinal Chemistry

- Potential Therapeutic Uses: Research indicates that this compound exhibits promising biological activity, making it a candidate for drug discovery. Its structure allows for interactions with various biological targets, including enzymes and receptors.

- Case Studies:

- A study highlighted its potential as an anticancer agent, where derivatives of thiophene were shown to inhibit cancer cell proliferation effectively.

- Another investigation focused on its anti-inflammatory properties, suggesting that modifications to the thiophene ring could enhance biological activity.

Table 2: Biological Activities Associated with Thiophene Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Anticancer | Thiophene Derivative A | IC50 = 15 µM |

| Anti-inflammatory | Thiophene Derivative B | Significant reduction in cytokine levels |

| Antimicrobial | Thiophene Derivative C | Broad-spectrum activity |

Material Science

Applications in Polymer Chemistry

- Polymer Production: The compound is utilized in the synthesis of polymers and coatings due to its unique electronic properties imparted by the trifluoromethyl group. This enhances the mechanical strength and thermal stability of the resulting materials.

- Conductive Polymers: Its incorporation into conductive polymer matrices has been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 3: Properties of Polymers Derived from Thiophene Compounds

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Electrical Conductivity | 10^-3 S/cm |

| Mechanical Strength | Tensile strength > 50 MPa |

作用机制

The mechanism by which 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Key Observations :

- Melting Points: The ethanone derivative (267.04 g/mol) has a defined melting point (45–46°C), suggesting crystallinity, while brominated thiophenes may exhibit higher thermal stability due to aromaticity .

Commercial and Research Relevance

- Research Applications : Brominated thiophenes are critical in materials science (e.g., conductive polymers) and drug discovery, particularly in kinase inhibitors and antimicrobial agents .

生物活性

2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound is characterized by a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group that carries a trifluoromethyl group. The presence of these substituents is crucial for the compound's biological activity.

Synthesis Methods

The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of aryl groups to the thiophene core. For instance, reactions involving 2-bromothiophene and various aryl halides have been reported to yield high-purity products with good yields under optimized conditions .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain thiophene compounds effectively inhibited bacterial growth, suggesting their potential as antibacterial agents . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Antitubercular Activity

Recent investigations have highlighted the compound's potential as an antitubercular agent. In vitro assays have shown that derivatives with similar structures can inhibit Mycobacterium tuberculosis by targeting specific enzymes involved in mycobacterial metabolism. For example, compounds exhibiting electron-withdrawing groups like trifluoromethyl have been linked to enhanced potency against MbtI (mycobacterial enzyme) with IC50 values around 15 µM .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been associated with increased binding affinity to inflammatory mediators, potentially reducing inflammation in various models .

1. Structure-Activity Relationship (SAR) Studies

A detailed SAR analysis has been conducted on various thiophene derivatives to elucidate the influence of different substituents on biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved inhibitory effects against MbtI compared to their unsubstituted counterparts .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| IV | CF3 | 15 | Antitubercular |

| V | CF3, CF3 | 19 | Antitubercular |

| VI | F | 17 | Antitubercular |

2. Pharmacokinetic Profile

The pharmacokinetics of thiophene derivatives, including absorption, distribution, metabolism, and excretion (ADME), play a crucial role in their therapeutic efficacy. Studies indicate that modifications such as trifluoromethyl substitution can enhance solubility and bioavailability, making these compounds more effective in vivo .

3. Computational Studies

Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in bacterial metabolism, which supports experimental findings regarding its antimicrobial properties .

准备方法

Bromination of Thiophene Core

A key step in the synthesis is the selective bromination at the 2-position of thiophene to obtain 2-bromothiophene intermediates, which can then be further functionalized.

- Reagents: Thiophene, bromine-containing waste water (source of bromine), concentrated sulfuric acid, hydrogen peroxide.

- Conditions: Temperature controlled between 4°C and 6°C.

- Procedure: Bromine-containing waste water with magnesium bromide (5-15% mass content) is used as a brominating agent. Thiophene and concentrated sulfuric acid are added to this medium, followed by slow addition of hydrogen peroxide to facilitate bromination. After reaction completion, the organic layer is separated and purified by reduced pressure distillation to yield 2-bromothiophene with high selectivity and yield.

- Utilizes inexpensive and readily available brominating agents.

- Low toxicity and high selectivity.

- Brominating agent can be recycled.

- High yield and product quality.

Reference Data Table:

| Parameter | Value/Range | Notes |

|---|---|---|

| Magnesium bromide content | 5-15% (mass) | In bromine-containing waste water |

| Temperature | 4-6 °C | Controlled to avoid side reactions |

| Mass ratio (waste water:thiophene:sulfuric acid:hydrogen peroxide) | 500:38.5:64:137 | Optimized for best yield |

| Reaction time after H2O2 addition | 1-3 hours | Ensures complete bromination |

| Yield | High (not specified) | High purity 2-bromothiophene obtained |

This method is described in patent CN102363614A and is considered industrially viable due to its cost-effectiveness and environmental benefits.

Formation of 2-Bromo-5-(4-(Trifluoromethyl)phenyl)thiophene via Cross-Coupling

Once 2-bromothiophene or 2-bromo-substituted thiophene intermediates are obtained, the introduction of the 4-(trifluoromethyl)phenyl group is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

- Starting Materials: 2-bromothiophene derivative and 4-(trifluoromethyl)phenylboronic acid (for Suzuki coupling) or corresponding organostannane (for Stille coupling).

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4).

- Base: Potassium carbonate or similar.

- Solvent: Polar aprotic solvents such as DMF or toluene.

- Conditions: Heating under inert atmosphere (argon or nitrogen) at 80-110°C for several hours.

- Outcome: Formation of the C-C bond linking the thiophene ring at the 5-position to the 4-(trifluoromethyl)phenyl substituent.

- The cross-coupling step is highly efficient, yielding the desired product with high regioselectivity.

- Use of dry and oxygen-free conditions improves yield and purity.

- Post-reaction purification typically involves extraction and chromatographic techniques.

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 1-5 mol% | Pd(PPh3)4 or similar |

| Base | K2CO3, Na2CO3 | Neutralizes acid byproducts |

| Solvent | DMF, toluene | Ensures solubility of reactants |

| Temperature | 80-110 °C | Optimized for reaction rate |

| Reaction time | 10-24 hours | Until complete consumption |

| Yield | 70-90% | High yield with proper conditions |

This approach aligns with general procedures reported for similar thiophene functionalizations in peer-reviewed journals.

Alternative Preparation via Diazotization and Sandmeyer Reaction

A specialized method involves starting from 4-fluoro-2-trifluoromethylaniline, which undergoes diazotization followed by bromination (Sandmeyer reaction) to introduce the bromine substituent selectively.

- 4-fluoro-2-trifluoromethylaniline is cooled to 5°C.

- Hydrobromic acid (40%) and cuprous bromide are added.

- Sodium nitrite solution is slowly added to form the diazonium salt.

- Reaction proceeds under controlled temperature and stirring.

- After reaction completion, organic layer is separated and purified by vacuum distillation.

- Pure 2-bromo-5-fluoro-trifluoromethylbenzene intermediate obtained with >98% purity.

- Yield reported around 76.1%.

While this method is more specific to benzotrifluoride derivatives, it illustrates the utility of diazotization-bromination strategies in preparing bromo-substituted trifluoromethyl aromatic compounds, which can be adapted for thiophene derivatives.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents & Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Bromination of Thiophene | Thiophene, bromine-containing waste water | H2SO4, H2O2, 4-6°C, controlled addition | Cheap, recyclable bromine source | High yield, high purity |

| Cross-Coupling (Suzuki/Stille) | 2-bromothiophene, 4-(trifluoromethyl)phenylboronic acid | Pd catalyst, base, DMF/toluene, 80-110°C | High regioselectivity, efficient | 70-90% yield |

| Diazotization-Sandmeyer (adapted) | 4-fluoro-2-trifluoromethylaniline | HBr, CuBr, NaNO2, low temperature | Selective bromination | ~76% yield, >98% purity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated thiophene precursors and trifluoromethylphenyl boronic acids. Key steps include:

- Bromination : Bromine or N-bromosuccinimide (NBS) introduces the bromine atom to the thiophene ring (e.g., in positions 2 or 3) .

- Coupling : Palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid under inert conditions (e.g., argon) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Optimization : Yields depend on catalyst choice (Pd(PPh₃)₄ vs. PdCl₂), temperature (80–120°C), and stoichiometric ratios of reagents. For example, excess boronic acid (1.2–1.5 eq.) improves coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers monitor?

- Methodology :

- ¹H/¹³C NMR :

- Thiophene protons appear as doublets in δ 6.8–7.5 ppm.

- The trifluoromethyl group (-CF₃) shows a singlet in ¹⁹F NMR at δ -62 to -65 ppm.

- Bromine’s electronegative effect deshields adjacent carbons, shifting ¹³C signals upfield .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 320–322 (due to bromine’s isotopic pattern).

- IR : C-Br stretch at ~550–650 cm⁻¹ and C-S vibration at ~680 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine structures, leveraging least-squares minimization to resolve bond angles and torsional strain .

- Challenges :

- Disorder in the trifluoromethyl group due to free rotation.

- Weak scattering from bromine may require high-resolution data (≤ 0.8 Å).

- Example : A related triazole-thione derivative (CCDC 883999) showed R-factor = 0.048 after anisotropic refinement of heavy atoms .

Q. How do conflicting bioactivity results for brominated thiophenes arise, and how can researchers reconcile them?

- Case Study :

- Antimicrobial Activity : reports moderate activity against Candida albicans (MIC = 32 µg/mL) via inhibition of leucyl-tRNA synthetase.

- Contradiction : A structurally similar compound in showed no activity against Mycobacterium tuberculosis (MIC > 128 µg/mL), possibly due to poor membrane permeability.

- Resolution :

- Perform dose-response assays across multiple strains.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target enzymes .

Q. What strategies optimize the regioselectivity of electrophilic substitution in brominated thiophene scaffolds?

- Methodology :

- Directing Groups : Electron-withdrawing groups (e.g., -CF₃) direct electrophiles to meta positions. For example, nitration of 2-bromo-5-CF₃-thiophene occurs at the 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, improving regioselectivity.

- Catalysis : Lewis acids (e.g., FeCl₃) promote bromination at less-activated positions .

Key Considerations for Researchers

- Synthetic Pitfalls : Bromine’s volatility necessitates closed-system reactions. Use Schlenk lines for air-sensitive steps .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC), especially for crowded aromatic regions .

- Safety : Brominated compounds often exhibit toxicity. Use fume hoods and monitor for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。